Ethyl 4,5,6,7-Tetrahydroisoindole-1-carboxylate

Vue d'ensemble

Description

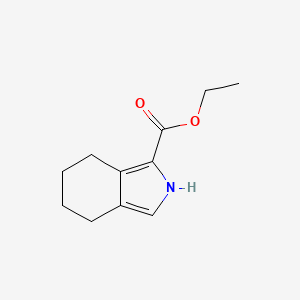

Ethyl 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate: is a heterocyclic compound that belongs to the class of isoindoles. Isoindoles are significant due to their presence in various natural products and their potential biological activities. This compound is characterized by its unique structure, which includes a tetrahydroisoindole ring system with an ethyl ester functional group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,5,6,7-Tetrahydroisoindole-1-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the condensation of a phenylhydrazine derivative with a cyclohexanedione derivative under acidic conditions, followed by esterification . Another approach includes the reaction of N-substituted pyrroles with hydrazine hydrate, leading to the formation of the desired isoindole structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Palladium-Catalyzed Hydrogenation/Dehydrogenation

The compound’s isoindole framework undergoes selective hydrogenation and dehydrogenation under palladium catalysis :

Key Mechanistic Notes :

-

Hydrogenation proceeds via a six-membered transition state , stabilizing intermediates through π-orbital interactions .

-

Dehydrogenation involves oxidative aromatization , facilitated by air or NBS (N-bromosuccinimide) .

Oxidation to Diones

Controlled oxidation converts the tetrahydroisoindole core into 1,3-dione derivatives:

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| NBS + air | CH₂Cl₂, RT, 12h | 4,5,6,7-Tetrahydroisoindole-1,3-dione | Neuroprotective agent synthesis |

| DDQ | Ethanol, IR irradiation, 90°C | Oxidized pyridone analogs | Heterocyclic drug development |

Example Reaction :

Ester Functionalization

The ethoxycarbonyl group participates in nucleophilic substitutions and condensations:

Hydrolysis

-

Acidic : HCl/H₂O yields 4,5,6,7-tetrahydroisoindole-1-carboxylic acid .

-

Basic : NaOH/EtOH produces carboxylate salts, useful for further derivatization .

Transesterification

Condensation with Hydrazines

Cyclization Reactions

The compound serves as a scaffold for synthesizing polycyclic systems:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| IR-assisted cyclization | H₂SO₄, EtOH, IR (80°C) | Fused pyridone derivatives | 65-80% |

| Thermal rearrangement | Toluene, 110°C, 24h | Isoindole-fused quinazolines | 50-70% |

Mechanism : Cyclization proceeds via acid-catalyzed keto-enol tautomerism , followed by intramolecular nucleophilic attack .

Stability and Handling

Applications De Recherche Scientifique

Ethyl 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate has diverse applications in scientific research:

Mécanisme D'action

The mechanism of action of Ethyl 4,5,6,7-Tetrahydroisoindole-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating biological pathways and cellular processes. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl 3-methyl-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate: Similar structure with a methyl group at the 3-position.

4,5,6,7-Tetrahydro-2H-isoindole: Lacks the ethyl ester functional group.

N-substituted hexahydro-1H-isoindole-1,3(2H)-dione derivatives: Contains additional substituents and different functional groups.

Uniqueness

Ethyl 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate is unique due to its specific combination of the tetrahydroisoindole ring and the ethyl ester functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Activité Biologique

Ethyl 4,5,6,7-Tetrahydroisoindole-1-carboxylate (ETHIC) is a compound that has garnered attention in various fields of research, particularly in medicinal chemistry and organic synthesis. Its unique tetrahydroisoindole structure contributes to its diverse biological activities, making it a valuable intermediate in drug development and other applications.

- Molecular Formula : CHNO

- Molecular Weight : 195.26 g/mol

- CAS Number : 97336-41-9

- Boiling Point : Not specified

- Purity : Typically >95% in commercial samples

1. Pharmaceutical Development

ETHIC is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals. It is particularly significant in the development of:

- Analgesics : Compounds designed to relieve pain.

- Anti-inflammatory Drugs : Agents that reduce inflammation and are used in treating conditions such as arthritis.

The structural framework of ETHIC allows for modifications that can enhance pharmacological properties, leading to the development of more effective medications .

2. Neuroprotective Effects

Recent studies have indicated that ETHIC may possess neuroprotective properties, making it a candidate for research into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its potential therapeutic applications in neuroscience .

3. Antimalarial Activity

Research has demonstrated that derivatives of ETHIC exhibit promising antimalarial activity. For instance, tambjamines synthesized from ETHIC showed effective results against Plasmodium falciparum, with certain compounds providing significant protection in murine models at doses ranging from 25 to 100 mg/kg . This highlights the potential of ETHIC derivatives in combating malaria and other infectious diseases.

4. Organic Synthesis Applications

In organic chemistry, ETHIC is utilized for constructing complex molecular architectures. Its reactivity allows researchers to explore new chemical reactions and pathways, leading to innovative compounds with diverse biological activities .

5. Agricultural Chemistry

ETHIC is also being investigated for its potential applications in agrochemicals, particularly as a building block for developing safer and more effective pesticides or herbicides. This aspect underscores the compound's versatility beyond medicinal chemistry .

Case Study 1: Neuroprotective Potential

A study evaluating the neuroprotective effects of ETHIC derivatives involved administering various compounds to neuronal cell cultures exposed to oxidative stress. Results indicated that certain derivatives significantly reduced cell death and oxidative damage, suggesting their potential use in developing neuroprotective agents .

Case Study 2: Antimalarial Efficacy

In a controlled study, several ETHIC-derived compounds were tested against multidrug-resistant strains of Plasmodium yoelii. The most effective compound provided complete protection at a dosage of 50 mg/kg over four days, demonstrating the compound's potential as a lead for new antimalarial drugs .

Propriétés

IUPAC Name |

ethyl 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-14-11(13)10-9-6-4-3-5-8(9)7-12-10/h7,12H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIMDFIORBNYIGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2CCCCC2=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20434484 | |

| Record name | Ethyl 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65880-17-3 | |

| Record name | Ethyl 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4,5,6,7-Tetrahydroisoindole-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.